molecular formula C7H8N4O2S B1312074 N-(4-Nitrophenyl)hydrazinecarbothioamide CAS No. 38985-70-5

N-(4-Nitrophenyl)hydrazinecarbothioamide

Cat. No. B1312074
CAS RN: 38985-70-5
M. Wt: 212.23 g/mol
InChI Key: XUUZUFNGKWHTSA-UHFFFAOYSA-N
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Description

“N-(4-Nitrophenyl)hydrazinecarbothioamide” is a chemical compound with the formula C7H8N4O2S . It is a specialty chemical that is used in various applications .


Molecular Structure Analysis

The molecular structure of “this compound” involves various bonds. A related compound, Hydrazinecarbothioamide, N-(4-chloro-2-nitrophenyl)-, contains a total of 22 bonds, including 15 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, 1 N hydrazine, and 1 nitro group (aromatic) .

Scientific Research Applications

Antioxidant and Urease Inhibition

N-(4-Nitrophenyl)hydrazinecarbothioamide and its derivatives have shown significant applications in antioxidant and urease inhibition activities. A study synthesized a series of 1,2,4-triazole and 1,3,4-thiadiazole derivatives from hydrazinecarbothioamide derivatives, finding that certain compounds, including those related to this compound, exhibited potent antioxidant and urease inhibitory activities (Khan et al., 2010).

Crystal Structure Analysis

The compound has also been used in crystal structure analysis. For instance, the crystal structure of a derivative of this compound was determined using single crystal X-ray diffraction, contributing to the understanding of molecular structures in this category (Wang & Huo, 2014).

Anticonvulsant Evaluation

Another significant application is in the field of anticonvulsant drugs. This compound derivatives have been synthesized and evaluated for their anticonvulsant activity. Some of these compounds showed promising results in seizure models, indicating their potential use in treating epilepsy (Tripathi et al., 2012).

Antimicrobial Activity

Compounds derived from this compound have been examined for their antimicrobial properties. Studies have demonstrated the synthesis of novel compounds with potential as fungicides and bactericides, showing significant antimicrobial activity (Singh & Nagpal, 2005).

Catalysis and Metal Complexes

This compound and its derivatives have been used in the synthesis of metal complexes. These complexes have shown potential in catalysis, particularly in reactions involving nickel, copper, and zinc, demonstrating varied applications in chemical synthesis (Tarai & Baruah, 2018).

Biomedical Applications

The compound has also found use in biomedical research, particularly in drug delivery systems. For instance, derivatives of this compound have been studied for their ability to act as drug carriers, enhancing the efficacy of drugs like doxorubicin (Chtryt & Ulbrich, 2001).

Sensor Development

This compound derivatives have been utilized in developing sensors, particularly for detecting ions like iron in aqueous solutions. This application highlights the compound's potential in environmental monitoring and analytical chemistry (Marenco et al., 2012).

Mechanism of Action

Target of Action

Similar compounds such as thiazoles have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

It’s known that 4-nitrophenol can be reduced by nanostructured materials, which is a universally accepted model catalytic reaction . This suggests that the compound might interact with its targets through a similar reduction mechanism.

Biochemical Pathways

A related compound, 2-chloro-4-nitrophenol, is known to be degraded via the 1,2,4-benzenetriol pathway in a gram-negative bacterium . This suggests that 4-(4-Nitrophenyl)-3-thiosemicarbazide might affect similar biochemical pathways.

Pharmacokinetics

The pharmacokinetics of similar compounds, such as acenocoumarol, have been studied . Acenocoumarol is rapidly absorbed from the gastrointestinal tract, and its elimination half-life is approximately 8 hours . This might provide some insights into the potential ADME properties of 4-(4-Nitrophenyl)-3-thiosemicarbazide.

Result of Action

It’s known that 4-nitrophenol can quench the fluorescence of silicon nanoparticles through the inner filter effect . This suggests that the compound might have a similar effect on other fluorescent molecules, potentially affecting cellular signaling pathways.

Action Environment

The catalytic efficiencies of nanostructured materials, which can reduce 4-nitrophenol, are known to be influenced by factors such as the shape and size of the nanomaterials, the electrochemistry of the nanomaterial, the regeneration of the surface for activity, and the carrier system . This suggests that similar environmental factors might influence the action of 4-(4-Nitrophenyl)-3-thiosemicarbazide.

Biochemical Analysis

Biochemical Properties

N-(4-Nitrophenyl)hydrazinecarbothioamide plays a crucial role in biochemical reactions, particularly in enzyme inhibition. It has been shown to interact with several key enzymes, including human carbonic anhydrase I and II (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These interactions are characterized by the compound’s ability to inhibit the activity of these enzymes, which is essential for regulating various physiological processes . The inhibitory potential of this compound against these enzymes suggests its potential as a therapeutic agent for conditions where enzyme inhibition is beneficial.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and metabolism . By inhibiting this pathway, this compound can induce apoptosis and cell cycle arrest, particularly in cancer cells. This makes it a promising candidate for anticancer therapies.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active sites of enzymes such as hCA I and II, AChE, and BChE, leading to their inhibition . This binding is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and block its activity. Additionally, this compound can alter gene expression by modulating transcription factors and signaling pathways, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, making it suitable for long-term studies . Its degradation products and their potential effects on cellular functions need to be further investigated to ensure its safety and efficacy in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and modulation of signaling pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Therefore, determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with enzymes such as hCA I and II influences the metabolic pathways related to carbon dioxide transport and pH regulation . Additionally, its effects on the PI3K/Akt/mTOR pathway highlight its role in cellular metabolism and energy homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with target enzymes and biomolecules, ensuring its effectiveness in modulating cellular processes.

properties

IUPAC Name

1-amino-3-(4-nitrophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2S/c8-10-7(14)9-5-1-3-6(4-2-5)11(12)13/h1-4H,8H2,(H2,9,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUZUFNGKWHTSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30409123
Record name N-(4-Nitrophenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38985-70-5
Record name 4-(4-Nitrophenyl)thiosemicarbazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38985-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Nitrophenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 38985-70-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does N-(4-Nitrophenyl)hydrazinecarbothioamide contribute to the catalytic activity of the synthesized ruthenium complex?

A1: While the exact mechanism of action isn't explicitly detailed in the research [], it's suggested that the this compound ligand, alongside bipyridyl molecules, plays a crucial role in forming a stable complex with ruthenium(II). This complex, particularly when immobilized with phosphotungstic acid, exhibits enhanced catalytic activity in the oxidative conversion of alkyl aromatic and cycloalcohols []. The presence of the nitro group and the thiosemicarbazide moiety within the ligand structure likely influences the electronic properties of the metal center, potentially impacting its ability to interact with reactants and facilitate the catalytic process. Further investigation into the specific interactions between the complex and reactants is needed to elucidate the precise mechanism.

Q2: What characterization techniques were employed to confirm the successful synthesis of the ruthenium complex and its hybrid with phosphotungstic acid?

A2: The researchers employed a multi-faceted approach to characterize the synthesized compounds. Elemental analysis provided information about the elemental composition, confirming the expected stoichiometry. Fourier-transform infrared spectroscopy (FT-IR) was used to identify characteristic functional groups present in the compounds. Powder X-ray diffraction (XRD) provided insights into the crystallinity and phase purity of the synthesized materials. Diffuse reflectance UV-Vis spectroscopy (DRUV-Vis) helped analyze the electronic transitions and coordination environment of the ruthenium complex. Scanning electron microscopy (SEM) was utilized to visualize the surface morphology and assess any changes upon hybridization. Energy-dispersive X-ray spectroscopy (EDX) coupled with SEM provided elemental mapping, confirming the presence and distribution of expected elements within the hybrid material. Finally, inductively coupled plasma (ICP) analysis offered further confirmation of the hybrid's molecular formula by quantifying the elemental composition [].

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